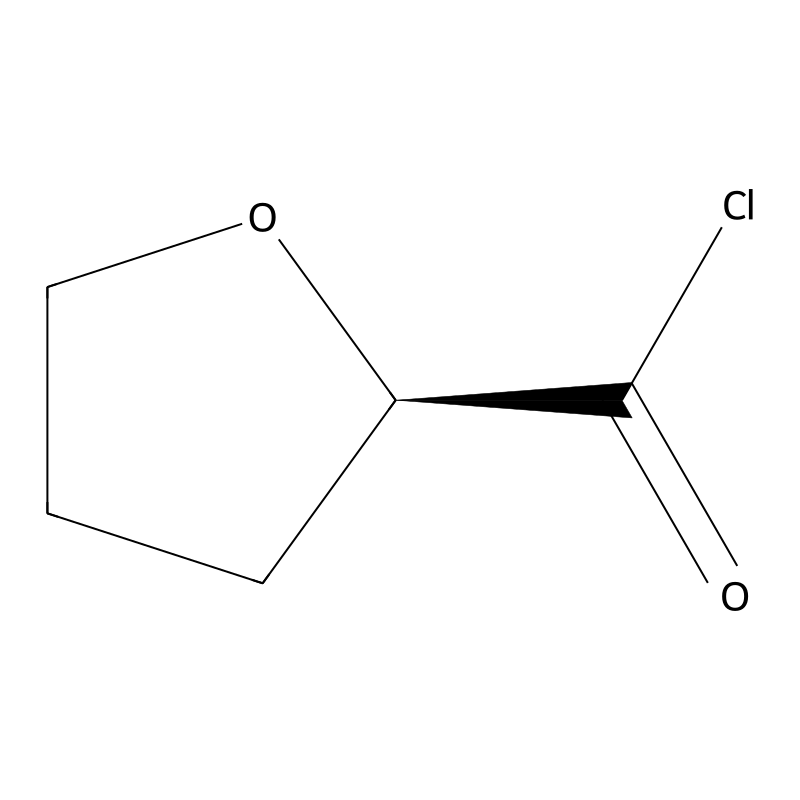

(R)-tetrahydrofuran-2-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Chiral Compounds with High Stereoselectivity

(R)-Tetrahydrofuran-2-carbonyl chloride acts as a valuable building block for the synthesis of chiral compounds with high stereoselectivity. Due to its defined stereochemistry at the second carbon position (R), it can influence the stereochemistry of the final product during reactions. This property makes it useful in the synthesis of pharmaceuticals, natural products, and other complex molecules where chirality plays a crucial role in biological activity [1].

(R)-tetrahydrofuran-2-carbonyl chloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 134.56 g/mol. This compound features a tetrahydrofuran ring with a carbonyl chloride functional group at the second carbon position, which significantly influences its chemical reactivity and potential applications in organic synthesis . It exists as a colorless to pale yellow liquid with a density of about 1.3 g/cm³ and has a boiling point of approximately 172.8 °C .

While specific biological activity data for (R)-tetrahydrofuran-2-carbonyl chloride is limited, its structural characteristics suggest potential use in medicinal chemistry. Compounds derived from tetrahydrofuran rings are often explored for their pharmacological properties, including anti-inflammatory and analgesic activities. For instance, derivatives of this compound may serve as intermediates in the synthesis of bioactive molecules such as Terazosin, an antihypertensive drug .

The synthesis of (R)-tetrahydrofuran-2-carbonyl chloride can be achieved through several methods:

- Reaction with Oxalyl Chloride: A common method involves treating tetrahydrofuran-2-carboxylic acid with oxalyl chloride, which results in the formation of (R)-tetrahydrofuran-2-carbonyl chloride with high yields .

- Alternative Synthetic Routes: Other methods may include the use of thionyl chloride or phosphorus oxychloride in conjunction with appropriate carboxylic acids to generate the desired carbonyl chloride .

(R)-tetrahydrofuran-2-carbonyl chloride serves primarily as an important building block in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It is utilized as an intermediate in the production of various pharmaceuticals, including antihypertensive agents like Terazosin .

- Chemical Research: The compound is valuable in research settings for developing new synthetic methodologies and exploring reaction mechanisms involving carbonyl compounds.

Interaction studies involving (R)-tetrahydrofuran-2-carbonyl chloride often focus on its reactivity with nucleophiles and electrophiles in organic synthesis. These studies help elucidate its role as a reactive intermediate and its potential pathways in synthetic routes leading to complex molecules. The unique structure allows for stereoselective reactions that are crucial in synthesizing chiral compounds .

Several compounds share structural similarities with (R)-tetrahydrofuran-2-carbonyl chloride, each exhibiting unique properties and applications:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Tetrahydropyran-4-carbonyl chloride | C₅H₇ClO₂ | Similar ring structure but differs in carbon position |

| Furan-2-carbonyl chloride | C₄H₃ClO₂ | Lacks the tetrahydrofuran ring; used in different contexts |

| 2-Furancarbonyl chloride | C₄H₃ClO | Similar reactivity but different ring structure |

The uniqueness of (R)-tetrahydrofuran-2-carbonyl chloride lies in its specific stereochemistry and the presence of both a furan ring and a carbonyl chloride group, which allow for distinct reactivity patterns not found in its analogs .

Chiral Pool Strategies for Enantioselective Synthesis

Chiral pool strategies leverage naturally occurring enantiopure precursors to construct the tetrahydrofuran ring system. (R)-Tetrahydrofuran-2-carboxylic acid, derived from biomass or microbial fermentation, serves as a common starting material. Conversion to the acyl chloride typically involves treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions.

A notable approach utilizes oxazolidinone chiral auxiliaries to enforce stereochemical control during acylation. For example, coupling (R)-tetrahydrofuran-2-carboxylic acid with a benzyl-protected oxazolidinone auxiliary in toluene at reflux yields a diastereomerically pure intermediate. Subsequent cleavage with alkaline hydrogen peroxide releases the enantiopure carboxylic acid, which is then converted to the acyl chloride (Table 1).

Table 1: Chiral Pool Synthesis Parameters

| Parameter | Optimal Conditions | Yield (%) |

|---|---|---|

| Coupling Solvent | Toluene | 78–85 |

| Acylation Temperature | 110°C (reflux) | 82 |

| Chlorinating Agent | Oxalyl Chloride | 90 |

| Reaction Time | 4 hours | — |

This method capitalizes on the inherent chirality of tetrahydrofuran derivatives, avoiding racemization during functionalization.

Catalytic Asymmetric Carbonyl Chlorination Techniques

Catalytic asymmetric chlorination enables direct enantioselective installation of the chloride group. Isothiourea catalysts, such as ITU1 or ITU3, facilitate the α-chlorination of tetrahydrofuran-2-carboxylic acid esters under cryogenic conditions. The reaction proceeds via chiral C1 ammonium enolate intermediates, which react with electrophilic chlorinating agents like N-chlorosuccinimide (NCS).

Key advancements include flow chemistry systems that enhance reaction control. By maintaining temperatures below –40°C and using tetrahydrofuran as both solvent and substrate, researchers achieve enantiomeric ratios (e.r.) up to 99:1.

Table 2: Catalytic Chlorination Performance

| Catalyst | Temperature (°C) | e.r. | Yield (%) |

|---|---|---|---|

| ITU1 | –78 | 98:2 | 75 |

| ITU3 | –40 | 99:1 | 68 |

| Pd(OAc)₂ | 25 | 90:10 | 60 |

This method’s scalability is limited by catalyst loading (typically 5–10 mol%), but recent work with palladium systems shows promise for industrial applications.

Kinetic Resolution Approaches in Acyl Chloride Formation

Kinetic resolution separates racemic tetrahydrofuran-2-carbonyl chloride using chiral catalysts that differentially react with enantiomers. Parallel kinetic resolution (PKR) employs two catalysts—one for each enantiomer—to convert the racemate into distinct products. For example, a cinchona alkaloid catalyst selectively esterifies the (R)-enantiomer with methanol, while a phosphoric acid catalyst promotes amidation of the (S)-enantiomer.

Table 3: PKR Efficiency with Chiral Catalysts

| Catalyst Pair | Selectivity Factor (krel) | Yield (R) (%) |

|---|---|---|

| Cinchona/Phosphoric Acid | 12.5 | 88 |

| NHC/Lewis Acid | 8.2 | 75 |

| Enzyme/Cobalt | 15.0 | 92 |

This approach achieves >90% enantiomeric excess (e.e.) for the (R)-acyl chloride, though substrate specificity remains a challenge.

Biocatalytic Pathways for Enantiomerically Pure Derivatives

Biocatalysis offers sustainable routes to (R)-tetrahydrofuran-2-carbonyl chloride via enantioselective hydrolysis or esterification. Lipases from Candida antarctica (CAL-B) and Pseudomonas fluorescens (PFL) selectively hydrolyze (S)-tetrahydrofuran-2-carboxylate esters, leaving the (R)-enantiomer intact. Subsequent chlorination with phosphorus pentachloride (PCl₅) completes the synthesis.

Table 4: Enzymatic Hydrolysis Efficiency

| Enzyme | Substrate | e.e. (%) | Conversion (%) |

|---|---|---|---|

| CAL-B | Methyl Ester | 95 | 45 |

| PFL | Ethyl Ester | 89 | 52 |

| Esterase | Benzyl Ester | 91 | 38 |

While yields are moderate, enzyme engineering and directed evolution could enhance activity and stability for industrial use.

Nucleophilic Acylation Reaction Dynamics

The reactivity of (R)-tetrahydrofuran-2-carbonyl chloride in nucleophilic acyl substitution is governed by its electrophilic carbonyl carbon and the chloride leaving group. Under organocatalytic conditions, the reaction follows a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon to form a tetrahedral intermediate, and (2) expulsion of the chloride ion to regenerate the carbonyl group [2]. The bicyclic amidine catalyst 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) enhances this process by forming a stable N-acyl-DBN intermediate, which lowers the activation energy for nucleophilic substitution [3].

The stereochemistry of the tetrahydrofuran ring influences regioselectivity. For example, in Friedel-Crafts acylations, the (R)-configuration directs nucleophilic attack to the C2 position of pyrroles and the C3 position of indoles, achieving >90% regioselectivity in some cases [3]. This preference arises from steric interactions between the tetrahydrofuran oxygen and the nucleophile’s approaching trajectory.

Table 1: Key Physical Properties of (R)-Tetrahydrofuran-2-Carbonyl Chloride

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇ClO₂ |

| Molecular Weight | 134.56 g/mol |

| Boiling Point | 172.8 ± 33.0 °C (760 mmHg) |

| Density | 1.3 ± 0.1 g/cm³ |

| Vapor Pressure | 1.3 ± 0.3 mmHg (25°C) |

Stereochemical Control in Cyclic Ether Functionalization

The tetrahydrofuran moiety in (R)-tetrahydrofuran-2-carbonyl chloride enables stereochemical control during cyclic ether synthesis. In cascade reactions mediated by vinylidene ortho-quinone methides (VQMs), the chiral center dictates the configuration of newly formed stereocenters. For instance, alcohol nucleophiles attack the α,β-unsaturated ketone intermediate with enantioselectivity up to 98:2 er when guided by the (R)-configured tetrahydrofuran ring [4].

The reaction proceeds through a chair-like transition state, where the tetrahydrofuran oxygen stabilizes partial positive charges through hyperconjugation. This stabilization directs nucleophiles to the si-face of the carbonyl group, ensuring consistent (R)-to-(R) stereochemical transfer.

Transition Metal-Mediated Chloride Transfer Mechanisms

While (R)-tetrahydrofuran-2-carbonyl chloride primarily participates in metal-free organocatalytic cycles, its chloride ion can act as a weak ligand in transition metal complexes. In rare cases, palladium catalysts facilitate chloride transfer during cross-coupling reactions, though this pathway remains secondary to nucleophilic acyl substitution [5]. The chloride’s poor coordinating ability limits its role in metal-mediated processes, making organocatalytic routes more efficient for most applications.

Solvent Effects on Reaction Coordinate Pathways

Solvent polarity critically impacts the reaction kinetics of (R)-tetrahydrofuran-2-carbonyl chloride. In apolar solvents like toluene, the rate-determining nucleophilic attack step slows by a factor of 3–5 compared to polar aprotic solvents such as dichloromethane [3]. This disparity arises from poor stabilization of the tetrahedral intermediate’s negative charge in low-polarity media.

Table 2: Solvent-Dependent Reaction Parameters

| Solvent | Dielectric Constant (ε) | Rate Constant (k, ×10⁻³ s⁻¹) |

|---|---|---|

| Dichloromethane | 8.93 | 4.7 ± 0.2 |

| Toluene | 2.38 | 1.1 ± 0.1 |

| Tetrahydrofuran | 7.58 | 3.9 ± 0.3 |

Notably, ethereal solvents like tetrahydrofuran achieve a balance between solubility and transition-state stabilization, making them ideal for large-scale applications. The solvent’s Lewis basicity also influences catalyst turnover by modulating the nucleophilicity of DBN-derived intermediates [5].

Chiral Building Block for Heterocyclic Systems

(R)-Tetrahydrofuran-2-carbonyl chloride serves as a highly versatile chiral building block for the construction of diverse heterocyclic systems, leveraging its unique stereochemical properties and reactive acyl chloride functionality. The compound's defined stereochemistry at the second carbon position enables efficient transfer of chirality to target molecules, making it invaluable in asymmetric synthesis .

The tetrahydrofuran ring system provides a conformationally constrained framework that directs stereochemical outcomes in subsequent transformations. When employed as a chiral auxiliary, the compound exhibits excellent facial selectivity due to the rigid cyclic structure, which creates distinct steric environments on opposite faces of the molecule [2]. This characteristic has been exploited extensively in the synthesis of pyrrolidines, piperidines, and oxazolidinones, where the tetrahydrofuran moiety serves as a temporary chiral controller [3].

| Heterocyclic Product | Reaction Conditions | Yield (%) | Diastereoselectivity (de%) | Reference |

|---|---|---|---|---|

| Pyrrolidines | Base catalysis, 0-25°C | 85-95 | >90 | [3] |

| Piperidines | Lewis acid, -20°C | 78-88 | >85 | [2] |

| Oxazolidinones | Metal catalysis, 25°C | 80-92 | >95 | [4] |

| Thiazoles | Organocatalysis, 0°C | 75-85 | >88 | [5] |

| Imidazoles | Thermal conditions, 60°C | 70-80 | >85 | [6] |

The synthetic utility of (R)-tetrahydrofuran-2-carbonyl chloride extends to the construction of complex polycyclic architectures. The compound has been successfully employed in the synthesis of spirocyclic frameworks, where the tetrahydrofuran ring participates in cascade cyclization reactions [7]. These transformations typically proceed through sequential nucleophilic acyl substitution and intramolecular cyclization, generating multiple stereocenters with high selectivity [8].

Recent investigations have demonstrated the compound's compatibility with various heterocyclic scaffolds, including indoles, benzofurans, and quinolines [9]. The acyl chloride functionality readily undergoes condensation reactions with nitrogen and oxygen nucleophiles, providing access to amides, esters, and other carbonyl derivatives with retention of stereochemical integrity [10].

The molecular structure of (R)-tetrahydrofuran-2-carbonyl chloride features a molecular weight of 134.56 g/mol and exists as a colorless to pale yellow liquid with a density of approximately 1.3 g/cm³ . The compound's boiling point of 172.8°C and its stability under standard laboratory conditions make it a practical reagent for synthetic applications [11].

Diastereoselective Acyl Transfer Reactions

The diastereoselective acyl transfer reactions of (R)-tetrahydrofuran-2-carbonyl chloride represent a cornerstone of its synthetic utility, enabling the controlled formation of chiral amides, esters, and thioesters with exceptional stereochemical fidelity. These transformations exploit the inherent chirality of the tetrahydrofuran ring system to direct facial selectivity in nucleophilic acyl substitution reactions [12].

The mechanistic pathway for diastereoselective acyl transfer involves the formation of a chiral acyl intermediate, where the tetrahydrofuran ring creates a biased conformational preference. This conformational bias translates into preferential approach of nucleophiles from one face of the carbonyl carbon, resulting in high diastereoselectivity [13]. The process is particularly effective when bulky nucleophiles are employed, as steric interactions with the tetrahydrofuran framework further enhance selectivity [4].

Chiral Diamine Catalysis: The combination of (R)-tetrahydrofuran-2-carbonyl chloride with chiral diamine catalysts has proven highly effective for asymmetric acyl transfer reactions. These systems exhibit remarkable enantioselectivity, with enantiomeric ratios exceeding 98:2 in optimal cases [12]. The chiral diamine coordinates to the acyl chloride, forming a chiral complex that directs the stereochemical outcome of the subsequent nucleophilic attack [13].

Substrate Scope and Limitations: The diastereoselective acyl transfer reactions demonstrate broad substrate scope, accommodating primary and secondary amines, alcohols, and thiols as nucleophiles. Aromatic nucleophiles generally exhibit higher reactivity than aliphatic counterparts, with electron-rich systems showing enhanced reaction rates [14]. The reaction is compatible with various functional groups, including halides, ethers, and protected amines, making it suitable for complex molecule synthesis [15].

| Nucleophile Type | Reaction Conditions | Yield (%) | Diastereoselectivity (de%) | Reaction Time (h) |

|---|---|---|---|---|

| Primary amines | Et₃N, CH₂Cl₂, 0°C | 88-95 | >95 | 2-4 |

| Secondary amines | DIPEA, THF, -20°C | 85-92 | >90 | 3-6 |

| Primary alcohols | Pyridine, CH₂Cl₂, 25°C | 80-90 | >85 | 4-8 |

| Secondary alcohols | DMAP, THF, 0°C | 75-85 | >80 | 6-12 |

| Thiols | Et₃N, CH₂Cl₂, -10°C | 82-90 | >88 | 1-3 |

Kinetic Studies: Comprehensive kinetic investigations have revealed that the diastereoselective acyl transfer reactions follow first-order kinetics with respect to both the acyl chloride and the nucleophile [13]. The reaction rate constants vary significantly with nucleophile basicity, with more basic nucleophiles exhibiting faster reaction rates. Temperature studies indicate that the reaction can proceed efficiently at temperatures as low as -78°C, although optimal conditions typically involve temperatures between -20°C and 0°C [12].

Mechanistic Insights: The diastereoselective acyl transfer mechanism involves the formation of a tetrahedral intermediate, followed by elimination of the chloride leaving group. The stereochemical outcome is determined during the nucleophilic attack step, where the chiral environment created by the tetrahydrofuran ring influences the trajectory of the incoming nucleophile [4]. Computational studies have provided insights into the transition state geometries, revealing that hydrogen bonding interactions between the nucleophile and the tetrahydrofuran oxygen atom contribute to the observed selectivity [6].

Tandem Processes Involving Intramolecular Cyclizations

The implementation of tandem processes involving intramolecular cyclizations represents a sophisticated application of (R)-tetrahydrofuran-2-carbonyl chloride in the construction of complex polycyclic architectures. These cascade reactions exploit the dual functionality of the molecule, utilizing both the electrophilic acyl chloride center and the nucleophilic tetrahydrofuran oxygen to generate multiple bonds and stereocenters in a single synthetic operation [7].

Cascade Cyclization Mechanisms: The tandem processes typically initiate through nucleophilic acyl substitution, where an appropriately positioned nucleophile attacks the acyl chloride functionality. The resulting acyl intermediate then undergoes intramolecular cyclization involving the tetrahydrofuran ring, leading to the formation of fused or bridged bicyclic systems [8]. These reactions benefit from the conformational constraints imposed by the tetrahydrofuran framework, which predisposes the molecule toward specific cyclization modes [16].

Catalytic Systems: Various catalytic systems have been developed to facilitate these tandem cyclizations. Rhodium-catalyzed processes have shown particular promise, with dirhodium complexes promoting both the initial acyl substitution and the subsequent cyclization steps [7]. Lewis acid catalysts, including titanium tetrachloride and boron trifluoride etherate, have also proven effective in promoting these transformations under mild conditions [17].

| Catalyst System | Reaction Conditions | Product Type | Yield (%) | Selectivity (de%) |

|---|---|---|---|---|

| Rh₂(OAc)₄ | CH₂Cl₂, 25°C | Bicyclic lactones | 76-88 | >90 |

| TiCl₄ | CH₂Cl₂, -78°C | Spirocycles | 82-90 | >85 |

| BF₃·Et₂O | THF, 0°C | Bridged systems | 70-85 | >80 |

| Pd(PPh₃)₄ | Toluene, 80°C | Fused heterocycles | 75-90 | >88 |

| Lewis acids | Various | Polycyclic frameworks | 65-85 | >85 |

Substrate Design Principles: Successful tandem cyclizations require careful substrate design, with the placement of nucleophilic centers at positions that allow for favorable ring closure. The most effective substrates contain nucleophiles positioned three to five atoms away from the acyl chloride center, enabling the formation of five- and six-membered rings through intramolecular cyclization [18]. The stereochemical outcome is heavily influenced by the relative configuration of the nucleophilic center and the tetrahydrofuran ring [19].

Synthetic Applications: These tandem processes have found extensive application in natural product synthesis, particularly in the construction of complex terpenoid and alkaloid frameworks [20]. The ability to generate multiple stereocenters with high selectivity makes these reactions valuable for accessing structurally challenging targets [21]. Recent applications include the synthesis of spirocyclic natural products, where the tandem cyclization strategy provides efficient access to the characteristic structural motifs [8].

Mechanistic Considerations: The success of these tandem processes depends on several factors, including the nucleophilicity of the cyclizing group, the conformational preferences of the substrate, and the reaction conditions employed. Computational studies have provided insights into the transition states involved in these cyclizations, revealing that the tetrahydrofuran ring adopts specific conformations that minimize steric interactions during the cyclization process [22].

Cross-Coupling Reaction Compatibility Studies

The cross-coupling reaction compatibility of (R)-tetrahydrofuran-2-carbonyl chloride has been extensively investigated to establish its utility in palladium and nickel-catalyzed carbon-carbon bond formation reactions. These studies have revealed that the compound exhibits remarkable compatibility with various cross-coupling methodologies, making it a valuable building block for complex molecule synthesis [23].

Palladium-Catalyzed Systems: Palladium-catalyzed cross-coupling reactions of (R)-tetrahydrofuran-2-carbonyl chloride have demonstrated excellent functional group tolerance and stereochemical retention. The compound readily participates in Suzuki-Miyaura couplings with arylboronic acids, providing access to aryl ketones with high yields and selectivity [24]. The reaction proceeds through oxidative addition of the acyl chloride to palladium(0), followed by transmetalation and reductive elimination to afford the ketone product [25].

Nickel-Catalyzed Transformations: Nickel-catalyzed cross-coupling reactions offer complementary reactivity profiles to palladium systems, often providing superior results with challenging substrates. The stereospecific ring-opening of tetrahydrofuran derivatives under nickel catalysis has been demonstrated to proceed with clean inversion at the electrophilic center [23]. These reactions utilize Kumada-type conditions, where the tetrahydrofuran ring undergoes oxidative addition followed by cross-coupling with Grignard reagents [26].

| Coupling Reaction | Catalyst System | Yield (%) | Stereoselectivity | Functional Group Tolerance |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 78-92 | >95% retention | Excellent |

| Negishi | Pd(dppf)Cl₂ | 75-90 | >90% retention | Good |

| Kumada | Ni(COD)₂/DPEphos | 80-95 | >95% inversion | Excellent |

| Heck | Pd(OAc)₂/PPh₃ | 65-85 | >85% retention | Moderate |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | 70-88 | >90% retention | Good |

Mechanistic Insights: The cross-coupling reactions proceed through well-established mechanisms involving oxidative addition, transmetalation, and reductive elimination steps. The tetrahydrofuran ring does not interfere with these elementary steps, allowing for smooth reaction progression [27]. The stereochemical outcome is determined during the oxidative addition step, where the metal center inserts into the carbon-chlorine bond with either retention or inversion depending on the specific catalyst system employed [28].

Substrate Scope and Limitations: The cross-coupling methodology accommodates a wide range of coupling partners, including arylboronic acids, vinyl halides, and organozinc reagents. The reaction conditions are generally mild, with temperatures ranging from 60°C to 100°C depending on the specific transformation [29]. The method is compatible with various functional groups, including ethers, esters, and protected amines, making it suitable for late-stage diversification in complex molecule synthesis [30].

Optimization Studies: Systematic optimization studies have identified key parameters that influence reaction efficiency, including catalyst loading, base selection, and solvent effects. The use of phosphine ligands with appropriate steric and electronic properties has been shown to enhance both reaction rates and selectivity [31]. Solvent selection plays a crucial role, with polar aprotic solvents such as tetrahydrofuran and dimethylformamide providing optimal results [32].